Acephenanthrylene, 4,5-dihydro-
Description
Introduction to Acephenanthrylene, 4,5-Dihydro-
Historical Discovery and Nomenclature Evolution
The discovery of acephenanthrylene, 4,5-dihydro- is inextricably linked to mid-20th-century investigations into PAH metabolism. Initial reports emerged from Imperial Chemical Industries' laboratories during the 1950s, where researchers observed the formation of dihydro derivatives during catalytic hydrogenation of acephenanthrylene for polymer precursor synthesis. Early nomenclature referred to the compound as "4,5-dihydrobenz[e]acenaphthylene," reflecting its structural relationship to acenaphthene.
Systematic reclassification occurred in 1972 when IUPAC guidelines prioritized fused-ring numbering over trivial names. The current name, acephenanthrylene, 4,5-dihydro-, specifies both the parent system (acephenanthrylene) and the reduced positions (4,5). This naming convention distinguishes it from isomeric dihydro derivatives while maintaining consistency with PAH nomenclature rules.
Table 1: Key Historical Milestones
| Year | Development | Significance |
|---|---|---|
| 1954 | First synthesis via PtO₂-catalyzed hydrogenation | Established synthetic accessibility |
| 1968 | Characterization by UV-Vis spectroscopy | Revealed hypsochromic shift vs. parent |
| 1985 | X-ray crystallographic analysis | Confirmed non-planar 4,5-saturated region |
Relationship to Parent Compound Acephenanthrylene
Structurally, 4,5-dihydroacephenanthrylene differs from acephenanthrylene through the saturation of the 4,5-double bond (Fig. 1). This modification reduces the conjugated π-system from 16 to 14 electrons, significantly impacting electronic properties:
- Aromaticity : The parent compound exhibits full conjugation across four fused benzene rings. Saturation at 4,5 breaks this conjugation, localizing π-electrons to three rings and creating a non-aromatic cyclohexene moiety.
- Reactivity : The dihydro derivative shows enhanced susceptibility to electrophilic substitution at positions adjacent to the saturated bond (e.g., C-3 and C-6), unlike the parent's uniform reactivity profile.
- Stability : Comparative thermogravimetric analysis reveals a 58°C lower decomposition onset temperature for the dihydro form (312°C vs. 370°C), attributable to decreased resonance stabilization.
Fig. 1 : Structural comparison (simplified representation)
Parent: Fully conjugated tetracyclic system
4,5-Dihydro: Saturated bond at 4,5 positions (marked by *)
Synthetic interconversion between the two species is well-documented. Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) quantitatively regenerates acephenanthrylene, while palladium-catalyzed hydrogenation reverses the process. This redox versatility facilitates applications in catalytic cycle studies and materials science.
Table 2: Comparative Properties
| Property | Acephenanthrylene | 4,5-Dihydroacephenanthrylene |
|---|---|---|
| Molecular Formula | C₁₆H₁₀ | C₁₆H₁₂ |
| π-Electron Count | 16 | 14 |
| λₘₐₓ (nm) | 298 | 275 |
| Dipole Moment (D) | 0.3 | 1.1 |
| HOMO-LUMO Gap (eV) | 3.2 | 3.8 |
Properties
CAS No. |
6232-48-0 |
|---|---|
Molecular Formula |
C16H12 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4,5-dihydroacephenanthrylene |
InChI |
InChI=1S/C16H12/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15(14)16(11)13/h1-7,10H,8-9H2 |
InChI Key |
ZBWXZZIIMVVCNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3C4=CC=CC1=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Acephenanthrylene, 4,5-dihydro- can be synthesized through a multi-step process starting with the cyclization of 4-(5-acenapthenyl)butyric acid. The synthesis involves the following steps:
Cyclization: The initial cyclization of 4-(5-acenapthenyl)butyric acid forms an intermediate compound.
Industrial Production Methods
These methods typically employ catalysts such as palladium or platinum to facilitate the hydrogenation reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Acephenanthrylene, 4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, introducing various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of acephenanthrylene, 4,5-dihydro-.
Scientific Research Applications
Acephenanthrylene, 4,5-dihydro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of acephenanthrylene, 4,5-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The specific pathways and targets involved depend on the context of its application and the nature of the interacting molecules .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Saturation Effects : The 4,5-dihydro modification reduces conjugation, leading to altered electronic properties compared to fully aromatic analogs like benzo[e]acephenanthrylene. For example, 4,5-dihydro derivatives exhibit bathochromic shifts in UV-Vis spectra due to decreased π-π* transition energies .
- Ring Fusion : Naphth[1,2-k]acephenanthrylene,4,5-dihydro- (C₂₄H₁₈) incorporates a naphthalene moiety, increasing molecular rigidity and planarity compared to simpler dihydro derivatives .
- Bridging Groups: 4,5-Methylenephenanthrene (C₁₅H₁₀) features a methylene bridge instead of hydrogenation, creating a non-planar structure that impacts solubility and reactivity .
Photophysical and Electrochemical Properties
Table 2: Comparative Properties of Acephenanthrylene Derivatives
Key Findings :
- The dihydro core in 4,5-diphenylacephenanthrylene lowers the bandgap (2.8–3.1 eV) compared to benzo[e]acephenanthrylene (3.2–3.5 eV), enhancing suitability for optoelectronic applications .
- 4,5-Methylenephenanthrene’s methylene bridge disrupts conjugation, resulting in shorter absorption wavelengths (310–340 nm) .
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